NAI-N3

Description

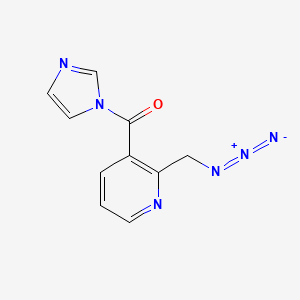

Structure

3D Structure

Properties

IUPAC Name |

[2-(azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O/c11-15-14-6-9-8(2-1-3-13-9)10(17)16-5-4-12-7-16/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSQVTFTPHUCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612756-29-2 | |

| Record name | 2-(azidomethyl)-3-(1H-imidazole-1-carbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NAI-N3 for In Vivo RNA Structure Probing

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for In Vivo RNA Structure Probing

RNA molecules are central to a vast array of biological processes, and their functions are intrinsically linked to their complex three-dimensional structures. While in vitro methods have been invaluable, they often fail to capture the full picture of RNA structure as it exists within the dynamic, crowded environment of a living cell. Factors such as protein binding, post-transcriptional modifications, and molecular crowding can significantly influence RNA folding.

The NAI-N3 Probe and the icSHAPE Method

This dual-functional design allows for the selective enrichment of probe-modified RNA molecules, significantly improving the signal-to-noise ratio of the experiment compared to methods that do not include an enrichment step.[1][3]

Mechanism of Action

The icSHAPE workflow involves three main stages: RNA acylation, biotinylation via click chemistry, and detection of modified sites by reverse transcription.

Quantitative Data and Reagent Comparison

| Reagent | Chemical Class | Key Features | In Vivo Performance | Nucleotide Bias | Ref |

| This compound | Acylimidazole | Azide handle for click chemistry and enrichment. | High signal-to-noise; robust modification in cells. | Bias against G and C has been noted. | [1][7][8] |

| NAI | Acylimidazole | Parent compound of this compound; no enrichment handle. | High signal-to-noise; more stable in water than 1M7. | Bias against G and C. | [7][9][10] |

| 1M7 | Isatoic Anhydride | Commonly used for SHAPE-MaP. | Weaker reactivity in vivo; may require permeabilization. | Low nucleotide bias. | [7][8][11] |

| DMS | Alkylating Agent | Modifies Watson-Crick face of A and C (and G/U under certain conditions). | Cell permeable; high modification levels achievable. | Specific to A and C (traditionally). | [12][13][14] |

Table 1: Comparison of common in vivo RNA structure probing reagents.

Detailed Experimental Protocol: The icSHAPE Workflow

The following protocol outlines the major steps for performing an icSHAPE experiment, from cell treatment to data analysis.

Caption: The experimental workflow for icSHAPE.

A. In Vivo Labeling

-

Culture cells to the desired density.

-

Resuspend cells in a suitable buffer (e.g., PBS).

-

Treat the negative control sample with an equivalent volume of DMSO.

-

Incubate at 37°C for a short period (e.g., 5-15 minutes).[8]

B. RNA Extraction

-

Immediately quench the reaction and lyse the cells.

-

Extract total RNA using a standard method such as TRIzol, followed by purification.

-

Resuspend the purified total RNA (e.g., ~200 µg) in 1x PBS.[1][15]

-

Add RNase inhibitors (e.g., SUPERaseIn).[1]

-

Add DIBO-Biotin to a final concentration of ~185 mM.[1]

-

Incubate at 37°C for 1.5-2 hours.[1]

-

Stop the reaction and precipitate the RNA using ethanol.

D. Enrichment of Modified RNA

-

Resuspend the biotinylated RNA in a binding buffer (e.g., 50mM Tris-HCl pH 7.0, 1mM EDTA).[1]

-

Add streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1) and incubate for 1 hour at room temperature to allow binding.[1]

-

Use a magnetic rack to capture the beads. Discard the supernatant which contains unmodified RNA.

-

Wash the beads multiple times with a high-salt wash buffer (e.g., 10mM Tris-HCl pH 7.0, 1mM EDTA, 4M NaCl, 0.2% Tween) to remove non-specifically bound RNA.[1]

-

Elute the captured RNA from the beads.

E. Library Preparation and Sequencing

-

Fragment the enriched RNA to a suitable size for sequencing (e.g., ~100-200 nt).[15]

-

Perform reverse transcription using a reverse transcriptase that is sensitive to 2'-O-adducts. This is the crucial step where structural information is encoded as truncations in the resulting cDNA. The inclusion of a molecular barcode in the RT primer is recommended to computationally remove PCR duplicates during data analysis.[3]

-

Ligate sequencing adapters to the cDNA and perform PCR amplification to generate the final library.

-

Sequence the library on a high-throughput platform.

F. Data Analysis

-

Trim adapter sequences and filter low-quality reads.

-

Map the sequencing reads to a reference genome or transcriptome.

-

For each nucleotide position, count the number of reads that terminate at that position (RT stops).

-

Calculate a raw reactivity score for each nucleotide based on the RT stop count, normalized by the local read depth.

-

Use these SHAPE reactivity values as pseudo-energy constraints in RNA structure prediction software (e.g., RNAstructure) to generate models of the in vivo RNA secondary structure.

Applications and Conclusion

-

Transcriptome-wide mapping of RNA secondary structures in their native cellular environment.[3]

-

Identification of RNA-protein binding sites by observing changes in SHAPE reactivity ("footprinting").[3]

-

Studying how RNA structures change in response to different cellular conditions or external stimuli.

-

Decoding RNA regulatory mechanisms that are controlled by structure.[1]

References

- 1. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Azide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Investigating the interplay between RNA structural dynamics and RNA chemical probing experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]

- 13. Mutation signature filtering enables high-fidelity RNA structure probing at all four nucleobases with DMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing RNA Structure with Dimethyl Sulfate Mutational Profiling with Sequencing In Vitro and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Principle of icSHAPE using NAI-N3: An In-depth Technical Guide

Core Principles of icSHAPE and the Role of NAI-N3

icSHAPE is a high-throughput method that captures the secondary structure of RNA molecules at single-nucleotide resolution within their native cellular environment.[1] The core principle of icSHAPE lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides in structurally flexible or single-stranded regions of RNA. These regions are more accessible to chemical modification compared to nucleotides constrained in base pairs or complex tertiary structures.

-

Biotinylation via Click Chemistry: Following RNA extraction, the azide-modified RNAs are conjugated to a biotin molecule, typically via a copper-free click reaction with a dibenzocyclooctyne (DBCO)-biotin conjugate. This reaction is highly specific and efficient.[4]

-

Enrichment of Modified RNAs: The biotinylated RNAs are then selectively captured and enriched using streptavidin-coated magnetic beads. This enrichment step is a critical advantage of icSHAPE, as it significantly improves the signal-to-noise ratio by reducing the background of unmodified RNAs.

-

High-Throughput Sequencing and Data Analysis: The resulting cDNA fragments are then subjected to high-throughput sequencing. The sequencing reads are mapped back to the transcriptome, and the positions of RT stops (or mutations) are used to calculate an "icSHAPE reactivity score" for each nucleotide. This score is proportional to the flexibility of the nucleotide, with higher scores indicating a higher probability of being in a single-stranded or flexible conformation.

Data Presentation

Quantitative data from icSHAPE experiments are typically presented as reactivity scores for each nucleotide in a transcript of interest. These scores can be used to generate structural models of RNA and to identify regions of RNA that are involved in protein binding or other regulatory interactions.

icSHAPE Reactivity Scores

The normalization factor accounts for variations in sequencing depth and transcript abundance.

Below is a representative table of icSHAPE reactivity scores for a hypothetical RNA segment.

| Nucleotide Position | Nucleotide | In Vivo icSHAPE Reactivity Score | In Vitro icSHAPE Reactivity Score | Structural Interpretation |

| 1 | G | 0.12 | 0.15 | Likely paired |

| 2 | C | 0.08 | 0.10 | Likely paired |

| 3 | A | 1.25 | 1.50 | Likely single-stranded (loop) |

| 4 | U | 1.89 | 2.10 | Likely single-stranded (loop) |

| 5 | U | 1.65 | 1.95 | Likely single-stranded (loop) |

| 6 | G | 0.21 | 0.25 | Likely paired |

| 7 | C | 0.15 | 0.18 | Likely paired |

| 8 | A | 0.55 | 1.20 | Potentially protected in vivo |

Data Quality Control Metrics

Several quality control metrics are essential for ensuring the reliability of icSHAPE data.

| Metric | Description | Typical Value/Observation |

| Read Correlation Between Replicates | Pearson correlation of RT stop counts between biological replicates. | High correlation (>0.9) indicates good reproducibility. |

| RT Stop Distribution | The distribution of RT stops across the transcriptome. | Should be enriched at known single-stranded regions in control RNAs (e.g., rRNAs). |

| Signal-to-Noise Ratio | Ratio of RT stops in the this compound treated sample to the DMSO control. | Significantly higher in the this compound sample. |

| Sequencing Depth | The number of reads mapped to the transcriptome. | Sufficient depth is required for accurate reactivity score calculation. |

Experimental Protocols

In Vivo RNA Modification with this compound

-

Cell Culture: Culture cells of interest to the desired confluency under standard conditions.

-

-

Incubate the cells for 5-15 minutes at 37°C.

-

For the control sample, add an equivalent volume of DMSO to a parallel culture.

-

Cell Lysis and RNA Extraction:

-

Immediately after incubation, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol for the chosen lysis reagent.

-

Treat the extracted RNA with DNase I to remove any contaminating DNA.

-

Biotinylation via Click Chemistry

-

Reaction Setup:

-

In a nuclease-free tube, combine the following:

-

1-5 µg of total RNA

-

1 µL of 10 mM DBCO-PEG4-Biotin in DMSO

-

1x PBS to a final volume of 50 µL

-

-

-

Incubation: Incubate the reaction mixture for 2 hours at 37°C.

-

RNA Purification: Purify the biotinylated RNA using an RNA cleanup kit or by ethanol precipitation.

RNA Fragmentation and Enrichment

-

RNA Fragmentation:

-

Resuspend the purified RNA in a fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10 mM MgCl2).

-

Incubate at 95°C for 1-5 minutes to generate RNA fragments of approximately 100-200 nucleotides. The incubation time should be optimized to achieve the desired fragment size.

-

Immediately stop the fragmentation by adding a stop solution (e.g., EDTA) and placing the tube on ice.

-

-

Enrichment of Biotinylated RNA:

-

Wash streptavidin-coated magnetic beads twice with a high-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA) and once with a low-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

-

Resuspend the fragmented RNA in the low-salt wash buffer and add it to the washed beads.

-

Incubate for 30 minutes at room temperature with gentle rotation to allow for binding.

-

Wash the beads three times with the high-salt wash buffer and twice with the low-salt wash buffer to remove non-biotinylated RNA fragments.

-

Library Preparation and Sequencing

-

3' Dephosphorylation and 5' Phosphorylation:

-

Treat the bead-bound RNA fragments with T4 Polynucleotide Kinase (PNK) to remove the 3' phosphate and add a 5' phosphate.

-

-

3' Adapter Ligation:

-

Ligate a 3' adapter to the RNA fragments using a truncated T4 RNA Ligase 2.

-

-

Reverse Transcription:

-

Perform reverse transcription directly on the bead-bound RNA using a reverse transcriptase (e.g., SuperScript III or IV) and a primer that is complementary to the 3' adapter. The reverse transcription reaction is typically carried out at 50-55°C for 60 minutes.

-

-

5' Adapter Ligation and PCR Amplification:

-

Ligate a 5' adapter to the cDNA.

-

Elute the cDNA from the beads.

-

Perform PCR amplification using primers that are complementary to the 5' and 3' adapters to generate the final sequencing library.

-

-

Sequencing:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina).

-

Mandatory Visualization

icSHAPE Experimental Workflow

Caption: The icSHAPE experimental workflow from in vivo modification to data analysis.

Logical Relationship of this compound Action

References

NAI-N3: A Comprehensive Technical Guide to its Chemical Properties and Reactivity with RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties of NAI-N3

| Property | Value | Source |

| Chemical Name | [2-(Azidomethyl)-3-pyridinyl]-1H-imidazol-1-ylmethanone | |

| Molecular Formula | C10H8N6O | [2] |

| Molecular Weight | 228.22 g/mol | [2] |

| CAS Number | 1612756-29-2 | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Reactivity with RNA

Experimental Protocols

In Vitro RNA Structure Probing with this compound (SHAPE)

1. RNA Preparation and Folding:

-

Resuspend the purified RNA of interest in RNase-free water.

-

Prepare a folding buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2).

-

Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2 minutes.

-

Allow the RNA to fold at 37°C for 20-30 minutes in the folding buffer.

-

Incubate the reaction at 37°C for 5-15 minutes. The optimal time may need to be determined empirically.

3. Quenching and RNA Purification:

-

Quench the reaction by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 100-200 mM.

-

Purify the modified RNA using a standard ethanol precipitation method or a suitable RNA cleanup kit.

4. Reverse Transcription:

-

Perform reverse transcription using a fluorescently labeled or radiolabeled primer specific to the RNA of interest.

5. Analysis:

-

Analyze the cDNA products by capillary electrophoresis or denaturing polyacrylamide gel electrophoresis.

-

The band pattern will reveal the locations of single-stranded and flexible regions of the RNA.

In Vivo RNA Structure Probing (icSHAPE) Protocol

This protocol provides a general workflow for transcriptome-wide RNA structure analysis in living cells.

-

Culture cells to the desired confluency.

-

Incubate for 10-15 minutes at the appropriate temperature for the cell type.

2. RNA Extraction:

-

Harvest the cells and immediately extract total RNA using a standard protocol (e.g., TRIzol).

3. Biotinylation via Click Chemistry:

-

To the extracted RNA, add a biotin-alkyne probe.

4. RNA Fragmentation and Enrichment:

-

Fragment the biotinylated RNA to a suitable size for sequencing (e.g., 100-200 nucleotides).

5. Library Preparation and Sequencing:

-

Prepare a sequencing library from the enriched RNA fragments.

-

Perform high-throughput sequencing.

6. Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Calculate SHAPE reactivity scores for each nucleotide based on the frequency of reverse transcription termination or mutation at that site.

-

Use the reactivity scores to model the secondary structure of the RNAs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|RNA Acylation Reagent|CAS 1612756-29-2 [benchchem.com]

- 5. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

The Architect of the Cellular Transcriptome: A Technical Guide to NAI-N3 in RNA Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NAI-N3 in Transcriptome-Wide Analysis

Data Presentation: Quantitative Insights from this compound-based Experiments

| Parameter | Value | Cell Type/Condition | Reference |

| Signal-to-Background Ratio (in vivo) | |||

| This compound | High | Mouse ES Cells | [3] |

| NAI | High | Mouse ES Cells | [3] |

| 1M7 | Low | Mouse ES Cells | [3] |

| Reproducibility (Pearson Correlation) | |||

| Biological Replicates (in vivo) | 0.93 | Mouse Embryonic Stem Cells | [5] |

| icSHAPE Library Mappability | |||

| Average Mappability | 55.38% | Plasmodium falciparum | [1] |

| Qualified Fragments per Sample | |||

| Average Fragments | 78.3 million | Plasmodium falciparum | [1] |

Experimental Protocols: A Detailed Methodology for icSHAPE using this compound

In Vivo RNA Modification with this compound

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

RNA Extraction: Immediately proceed to total RNA extraction using a standard method such as TRIzol, followed by purification.

Biotinylation of this compound-Modified RNA via Click Chemistry

-

Reaction Setup: In a solution of 1x PBS, combine the extracted RNA with SUPERaseIn and 185 mM DIBO-Biotin.[1]

-

Incubation: Incubate the reaction mixture for 2 hours at 37°C in a thermomixer.[1]

-

RNA Precipitation: Stop the reaction and precipitate the RNA.[1]

Library Preparation for High-Throughput Sequencing

-

3'-End Repair and Adaptor Ligation: Repair the 3'-ends of the RNA fragments using T4 Polynucleotide Kinase (PNK) and ligate a 3' adaptor.[8]

-

Enrichment of Modified RNA: Use streptavidin beads to enrich for the biotinylated RNA fragments.[5]

-

cDNA Circularization and PCR Amplification: Circularize the cDNA and amplify the library using PCR for sequencing.[8]

Data Analysis

-

Sequencing and Mapping: Sequence the cDNA library and map the reads to a reference transcriptome.

-

Structural Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction algorithms to generate more accurate structural models.[2]

Visualizing the Core Concepts

Chemical Mechanism of this compound Action

Experimental Workflow of icSHAPE

References

- 1. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. icSHAPE [illumina.com]

NAI-N3 for RNA Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAI-N3: A Dual-Function Probe for In Vivo RNA Structural Analysis

Mechanism of Action: From In Vivo Acylation to Structural Insights

-

RNA Isolation and Biotinylation: Total RNA is extracted from the cells. The azide-modified RNA is then selectively biotinylated using a "click" reaction with a biotin-linked dibenzocyclooctyne (DBCO).[8]

-

Enrichment of Modified RNA: The biotinylated RNA fragments are then enriched using streptavidin-coated magnetic beads. This step is crucial for separating the structurally informative acylated RNAs from the unmodified background RNA.[3]

-

Reverse Transcription and Library Preparation: The enriched RNA fragments are then subjected to reverse transcription. The presence of a bulky acyl adduct at the 2'-hydroxyl position causes the reverse transcriptase to pause or misincorporate a nucleotide, leading to either truncation of the cDNA or the introduction of a mutation at the modification site.[2] These events are then captured in the sequencing library.

Quantitative Data Summary

| Parameter | Value | Cell Type | Reference |

| Modification Rate | 2-3% | Human Embryonic Stem Cells (hESCs) | [9] |

| Mutation Rate (with Superscript II) | 3.86% | In vitro transcribed Tetrahymena ribozyme | [9] |

Table 2: Comparison of In-Cell Reactivity of SHAPE Reagents

| SHAPE Reagent | Relative In-Cell Reactivity | Cell Lines | Reference |

| This compound | High | Mouse Embryonic Stem Cells | [3] |

| NAI | High | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |

| 1M7 | Low to Moderate | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |

| 5NIA | High | Jurkat, C2C12, H4SV, ESC, LNCaP | [10][11] |

Experimental Protocols: icSHAPE using this compound

This section provides a detailed methodology for performing an icSHAPE experiment to probe RNA secondary structure in vivo.

-

Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).

-

-

For a negative control, add an equivalent volume of DMSO to a parallel culture.

-

Incubate the cells at their optimal growth temperature (e.g., 37°C) for 5-15 minutes.

-

Cell Harvesting and Lysis:

-

Quickly wash the cells with ice-cold PBS.

-

2. RNA Isolation and Biotinylation

-

Total RNA Extraction: Isolate total RNA from the cell lysate using a standard RNA extraction protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation).

-

Copper-Free Click Chemistry:

-

Resuspend the purified RNA in nuclease-free water.

-

Prepare a click chemistry reaction mix containing the RNA, DBCO-biotin, and a suitable buffer (e.g., PBS).

-

Incubate the reaction at 37°C for 1-2 hours.

-

Purify the biotinylated RNA to remove unreacted DBCO-biotin, for example, by ethanol precipitation.

-

3. RNA Fragmentation and Library Preparation

-

RNA Fragmentation: Fragment the biotinylated RNA to an average size of 100-200 nucleotides using a fragmentation buffer or enzymatic methods.

-

3'-End Repair and Adapter Ligation:

-

Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to ensure a 3'-hydroxyl group.

-

Ligate a 3' adapter to the RNA fragments.

-

-

Streptavidin Enrichment:

-

Incubate the adapter-ligated RNA with streptavidin-coated magnetic beads to enrich for biotinylated fragments.

-

Wash the beads extensively to remove non-biotinylated RNA.

-

-

Reverse Transcription:

-

cDNA Purification and 5' Adapter Ligation:

-

Elute the cDNA from the beads.

-

Ligate a 5' adapter to the cDNA.

-

-

PCR Amplification: Amplify the final cDNA library using primers that anneal to the 5' and 3' adapters.

-

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Visualization of Logical Relationships: Identifying RNA-Protein Binding Sites

The following diagram illustrates the logical workflow for identifying RBP binding sites using differential icSHAPE analysis.

Caption: Logic for identifying RBP binding sites via differential icSHAPE.

References

- 1. icSHAPE [illumina.com]

- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Determination of RNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. RNA structure profiling at single-cell resolution reveals new determinants of cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

NAI-N3 Mechanism in RNA Secondary Structure Mapping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of NAI-N3 in RNA Structure Probing

References

- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. icSHAPE [illumina.com]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection and Removal of Biases in the Analysis of Next-Generation Sequencing Reads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rnaconnect.com [rnaconnect.com]

- 9. Direct detection of RNA modifications and structure using single-molecule nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

NAI-N3 in Genomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Application: icSHAPE and SHAPE-MaP

The overarching goal of these methods is to generate a reactivity profile for a given RNA molecule. High reactivity at a particular nucleotide indicates flexibility and is characteristic of single-stranded regions, while low reactivity suggests the nucleotide is constrained, likely through base-pairing or protein binding.[3][6] This information can be used to:

-

Predict and validate RNA secondary and tertiary structures.

-

Identify RNA-protein binding sites.[5]

-

Characterize ligand-induced conformational changes in RNA.

-

Study the dynamics of RNA folding and unfolding in vivo.[7]

Mechanism of Action

Quantitative Data Summary

| Reagent | Target Nucleotides | In Vivo Performance | Signal-to-Noise Ratio | Enrichment Possible? | Key Advantages | Limitations |

| This compound | All four (A, U, G, C) | Excellent | High[3][4] | Yes (via azide) | Probes all nucleotides; allows for enrichment, improving data quality.[1][5] | Requires click chemistry step. |

| 1M7 | All four (A, U, G, C) | Poor in some cell types | Lower than this compound in vivo[1][10] | No | Commercially available and widely used in vitro. | Poor cell permeability in some cases.[1] |

| DMS | A and C (and G at N7) | Good | Moderate[11][12] | No | Well-established; provides information on Watson-Crick faces.[12] | Limited to specific nucleotides; does not probe backbone flexibility. |

Experimental Protocols

In Vivo RNA Modification

-

Cell Culture: Culture cells of interest to the desired density. Ensure cells are in a healthy, logarithmically growing state.

Biotinylation of this compound Adducts

-

RNA Quantification: Quantify the extracted total RNA.

-

RNA Purification: Purify the biotinylated RNA from the reaction mixture using a standard RNA cleanup kit or ethanol precipitation.

Library Preparation for High-Throughput Sequencing

-

RNA Fragmentation: Fragment the biotinylated RNA to a size of approximately 100-200 nucleotides using chemical or enzymatic methods.

-

Enrichment of Modified Fragments: Use streptavidin-coated magnetic beads to capture the biotinylated RNA fragments.[8] Wash the beads extensively to remove non-biotinylated (unmodified) RNA.

-

Library Construction: Ligate sequencing adapters to the cDNA fragments and perform PCR amplification to generate a sequencing library.

Data Analysis

The sequencing data from an icSHAPE experiment is processed to calculate SHAPE reactivity scores for each nucleotide. A commonly used and comprehensive toolkit for this purpose is icSHAPE-pipe .[13][14][15] The general workflow is as follows:

-

Read Processing: Raw sequencing reads are trimmed to remove adapters and low-quality bases. PCR duplicates are also removed.

-

Alignment: The processed reads are aligned to a reference transcriptome or genome.

-

Structure Modeling: The calculated SHAPE reactivities are used as constraints in RNA secondary structure prediction algorithms (e.g., RNAstructure) to generate more accurate models of RNA folding.

Conclusion

References

- 1. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]

- 5. icSHAPE [illumina.com]

- 6. RNA SHAPE analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bridging the Gap Between In Vitro and In Vivo RNA Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Quantitative DMS mapping for automated RNA secondary structure inference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Get Started [zhanglab.net]

- 14. researchgate.net [researchgate.net]

- 15. icSHAPE-pipe: A comprehensive toolkit for icSHAPE data analysis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the RNA Structurome: A Technical Guide to NAI-N3 Based Probing

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NAI-N3 Probing: A Dual-Function Approach

Quantitative Data Summary

Table 1: Reagent Concentrations and Incubation Times

| Parameter | In Vitro Probing | In Vivo Probing (icSHAPE) | Reference |

| This compound Concentration | 100 mM | 25-50 mM | [9][10] |

| Incubation Time | 10 min | 15 min | [11][12] |

| DIBO-Biotin Concentration | 185 mM | 185 mM | [6] |

| Biotinylation Incubation | 2 hours at 37°C | 2 hours at 37°C | [6] |

Table 2: Comparison of SHAPE Reagents

| Reagent | In Vitro Reactivity Score | In Vivo Reactivity Score | Signal-to-Noise Ratio | Enrichment Fold (vs. Control) | Reference |

| This compound | 0.78 ± 0.12 | 0.75 ± 0.10 | 15:1 | 80–100× | [13] |

| NAz-N3 | 0.82 ± 0.15 | 0.45 ± 0.08 | 5:1 | 30–50× | [13] |

| DMS (A/C bases) | 0.65 ± 0.20 | 0.60 ± 0.18 | 3:1 | 1× (no enrichment) | [13] |

Detailed Experimental Protocols

In Vivo RNA Modification with this compound

-

Cell Culture: Grow cells of interest to approximately 80% confluency.

-

-

Incubate the cells at 37°C for 15 minutes.[12]

-

Cell Lysis and RNA Extraction:

-

Immediately after incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA following the manufacturer's protocol. Ensure the RNA is of high quality and integrity.

-

Biotinylation of this compound Adducts via Click Chemistry

-

Reaction Setup: In a final volume of 100 µL in 1x PBS, combine:

-

1 µL of RNase inhibitor (e.g., SUPERaseIn).

-

2 µL of 185 mM DIBO-Biotin in DMSO.[6]

-

Incubation: Incubate the reaction at 37°C for 2 hours in a thermomixer.[6]

-

RNA Purification: Purify the biotinylated RNA using a standard ethanol precipitation protocol or a column-based RNA cleanup kit.

Enrichment of Modified RNA

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

-

Binding: Add the biotinylated RNA to the bead slurry and incubate for 1 hour at room temperature with rotation to allow for binding.[6]

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound RNA.[6]

-

Elution: Elute the enriched, modified RNA from the beads.

Library Preparation for Sequencing (SHAPE-MaP)

-

RNA Fragmentation: Fragment the enriched RNA to an appropriate size (e.g., 100-200 nucleotides) using chemical or enzymatic methods.

-

Reverse Transcription with Mutational Profiling:

-

The resulting cDNA will contain mutations at positions that were flexible in the original RNA molecule.

-

Library Construction: Prepare a sequencing library from the cDNA using a standard library preparation kit compatible with your sequencing platform (e.g., Illumina). This typically involves adapter ligation and PCR amplification.

Data Analysis

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Processing:

-

Align the sequencing reads to a reference transcriptome.

-

-

SHAPE Reactivity Calculation:

-

Normalize the reactivity values.

-

Structure Modeling: Use the calculated SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the RNA structure.

Applications in Drug Development

-

Mechanism of Action Studies: This technique can elucidate how small molecules or antisense oligonucleotides modulate the structure of a target RNA to exert their therapeutic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing RNA Structure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Cloaking by Reversible Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound|RNA Acylation Reagent|CAS 1612756-29-2 [benchchem.com]

The Utility of NAI-N3 in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of NAI-N3 Action

Key Methodologies

icSHAPE (in vivo Click Selective 2'-Hydroxyl Acylation and Profiling Experiment)

SHAPE-MaP (Selective 2'-Hydroxyl Acylation and Mutational Profiling)

Data Presentation: Quantitative Parameters

| Parameter | In Vivo Probing | In Vitro Probing | Notes |

| This compound Stock Conc. | 1 - 2 M in DMSO[10] | 1 - 2 M in DMSO | High concentration is needed for rapid cell penetration and reaction. |

| Final this compound Conc. | 25 - 100 mM[11][12] | 100 mM[13] | Concentration must be optimized to achieve single-hit kinetics.[2] |

| Incubation Time | 5 - 15 minutes[2][10][11] | 5 minutes[13] | Longer times can lead to RNA degradation or non-specific modifications.[2] |

| Incubation Temp. | 37 °C (Cell Culture) | 37 °C | Matches physiological conditions. |

| Reactivity Score | > 1.5 often indicates single-stranded[2][11] | > 0.85 high; 0.4-0.85 mid; < 0.4 low | Thresholds can vary; normalization against controls is crucial.[11] |

| Reagent Comparison | Signal Strength | Background | Stability | Reference |

| NAI / this compound | Markedly greater than 1M7 in vivo | Lower than 1M7 in vivo | More stable in water than 1M7 | [13][14] |

| 1M7 | Lower signal in vivo | Higher background in vivo | Less stable | [13][14] |

Experimental Protocols

The following are condensed protocols for icSHAPE and in-cell SHAPE-MaP, synthesized from established methodologies.[1][2][7][10][11]

Protocol 1: icSHAPE Transcriptome-Wide in Mammalian Cells

-

In-Cell Modification :

-

Culture mammalian cells to ~80% confluency.

-

Replace media with fresh, pre-warmed media.

-

Incubate at 37 °C for 15 minutes.[2]

-

Immediately place cells on ice and wash twice with ice-cold PBS.

-

-

RNA Isolation :

-

Lyse cells and extract total RNA using a TRIzol-based method, followed by DNase treatment.

-

-

Biotinylation (Click Chemistry) :

-

In a typical 50 µL reaction, combine ~5-10 µg of total RNA, DIBO-biotin (e.g., 5 mM final), and RNase inhibitors in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

-

Incubate at 37 °C for 1.5 - 2 hours.

-

Purify the RNA using an RNA cleanup kit.

-

-

Library Preparation :

-

Fragment the biotinylated RNA to ~100 nt using a metal-ion fragmentation buffer at 95°C for 2-3 minutes.[1]

-

Perform 3'-end repair using T4 Polynucleotide Kinase (PNK).

-

Ligate a 3'-adapter containing a unique molecular identifier (UMI) to handle PCR duplicates.

-

Ligate a 5'-adapter, elute the cDNA, and perform PCR amplification (typically 12-15 cycles).[2]

-

-

Sequencing and Analysis :

-

Sequence the library on an Illumina platform.

-

Map reads to the transcriptome. The 5'-end of each read corresponds to an RT stop site.

-

Protocol 2: Targeted In-Cell SHAPE-MaP

-

In-Cell Modification :

-

RNA Isolation :

-

Extract total RNA as described in icSHAPE Step 2.

-

-

Reverse Transcription (MaP Reaction) :

-

Anneal a gene-specific primer to your RNA of interest (~2 pmol RNA, 1 µL of 2 µM primer).

-

Prepare the RT master mix: Use a reverse transcriptase like SuperScript II in a buffer containing MnCl₂ (e.g., 5-10 mM final concentration) instead of MgCl₂.

-

Perform reverse transcription. The presence of Mn²⁺ promotes misincorporation at the site of the SHAPE adduct.[7]

-

-

Library Preparation and Sequencing :

-

Use the resulting cDNA for standard library preparation, typically involving PCR amplification with primers flanking the region of interest.

-

Sequence the amplicon library.

-

-

Data Analysis :

-

Align sequencing reads to the reference sequence.

-

Applications in Research and Drug Development

Elucidating RNA-Protein Interactions

Utility in Drug Discovery

Conclusion

References

- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]

- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. icSHAPE [illumina.com]

- 10. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In Vivo and In Vitro Genome-Wide Profiling of RNA Secondary Structures Reveals Key Regulatory Features in Plasmodium falciparum [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Measuring RNA Structure Transcriptome-Wide with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing RNA Structure in Mammalian Cells: A Detailed Protocol for NAI-N3 icSHAPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of NAI-N3 icSHAPE

The icSHAPE protocol involves several key steps:

-

RNA Isolation: Total RNA is extracted from the treated cells.

-

Biotinylation via Click Chemistry: The azide-modified RNA is selectively biotinylated using a copper-free click reaction with a biotin-linked dibenzocyclooctyne (DIBO) reagent.[7][9]

-

RNA Fragmentation and Library Preparation: The biotinylated RNA is fragmented, and sequencing libraries are prepared. This process includes 3'-end repair, adapter ligation, and reverse transcription.[4][7]

-

Enrichment of Modified Fragments: The biotin-labeled cDNA-RNA hybrids are captured using streptavidin beads, thus enriching for the structurally informative regions.[7]

-

Sequencing and Data Analysis: The enriched cDNA is sequenced, and the resulting data is computationally processed to generate SHAPE reactivity profiles, which reflect the flexibility of each nucleotide.[3][5]

Experimental Workflow

Detailed Protocol

This protocol is adapted from established icSHAPE methodologies.[4]

Materials and Reagents:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Cell culture medium (e.g., DMEM) and supplements

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

DIBO-Biotin (e.g., Click Chemistry Tools, Jena Bioscience)

-

SUPERase•In™ RNase Inhibitor (Thermo Fisher Scientific)

-

RNA fragmentation buffer

-

T4 Polynucleotide Kinase (T4 PNK)

-

3' sequencing adapter

-

T4 RNA Ligase 2, truncated

-

Reverse transcriptase (e.g., SuperScript III)

-

Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)

-

PCR amplification reagents

-

DNA sequencing platform (e.g., Illumina)

Procedure:

a. Culture mammalian cells to approximately 80-90% confluency in a 15-cm plate. For HEK293 cells, they are typically cultured in DMEM supplemented with 10% FBS at 37°C with 5% CO2.[1]

c. Aspirate the culture medium and wash the cells once with pre-warmed PBS.

e. Incubate the cells at 37°C for 5-15 minutes. The optimal incubation time may need to be determined empirically for different cell types.

f. Immediately after incubation, aspirate the medium and wash the cells twice with ice-cold PBS to quench the reaction.

2. Total RNA Extraction (Day 1)

a. Lyse the cells directly on the plate using a suitable RNA extraction reagent (e.g., TRIzol).

b. Extract total RNA according to the manufacturer's protocol.

c. Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis. A typical experiment may start with 200 µg of total RNA for poly(A) selection.[9]

a. In a 100 µL reaction volume, combine the following:

- Total RNA (up to 20 µg)

- 1x PBS

- SUPERase•In™ RNase Inhibitor (1 µL)

- DIBO-Biotin (2 µL of 185 mM stock in DMSO)[9]

b. Incubate the reaction at 37°C for 2 hours with gentle mixing.[9]

c. Purify the biotinylated RNA using an RNA cleanup kit (e.g., Qiagen RNeasy) to remove unreacted DIBO-Biotin.

4. RNA Fragmentation and 3'-End Repair (Day 2)

a. Fragment the purified RNA to an average size of 100-200 nucleotides by incubating in an RNA fragmentation buffer at 70-95°C for a short period. The optimal time should be determined empirically.

b. Perform 3'-end repair by treating the fragmented RNA with T4 Polynucleotide Kinase (T4 PNK) to ensure a 3'-hydroxyl group for subsequent ligation.

5. Library Construction (Days 2-3)

a. Ligate a 3' sequencing adapter to the fragmented RNA using T4 RNA Ligase 2, truncated. For the DMSO control samples, a 3'-biotinylated adapter is used to allow for parallel processing.[9]

c. Enrichment of Biotinylated Fragments:

- Resuspend streptavidin magnetic beads in a binding buffer.

- Add the reverse transcription reaction to the beads and incubate to allow the biotinylated RNA-cDNA hybrids to bind.

- Wash the beads several times to remove non-biotinylated fragments.

d. Elute the enriched fragments from the beads.

e. Ligate a 5' adapter to the enriched cDNA.

f. Amplify the library using PCR with primers complementary to the adapter sequences.

6. Sequencing and Data Analysis (Days 4-5)

a. Quantify the final library and sequence it on a high-throughput sequencing platform.

b. The sequencing reads are then processed using specialized bioinformatics pipelines to calculate SHAPE scores for each nucleotide. This involves mapping the reads to a reference transcriptome and quantifying the reverse transcription stops at each position.

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| Starting Material (Total RNA) | 10-200 µg | 200 µg is recommended for subsequent poly(A) selection.[9] |

| This compound Concentration | 100-500 µM | Optimal concentration should be titrated for each cell line. |

| This compound Incubation Time | 5-15 minutes | Shorter times minimize off-target effects. |

| DIBO-Biotin Concentration | ~3.7 mM (final) | Based on 2µL of 185mM stock in a 100µL reaction.[9] |

| Click Reaction Time | 2 hours | [9] |

| RNA Fragmentation Size | 100-200 nt | [4] |

| Typical Poly(A) RNA Yield | ~2 µg | From 200 µg of total RNA after double poly(A) selection.[9] |

Signaling Pathway Diagram (Illustrative)

While icSHAPE does not directly probe signaling pathways, the resulting RNA structure data can reveal how signaling events impact RNA regulation. For instance, a signaling cascade might lead to the binding of an RNA-binding protein (RBP) that alters the structure of a target mRNA, which can be detected by icSHAPE.

Caption: Impact of a signaling pathway on RNA structure as detectable by icSHAPE.

Conclusion

References

- 1. RNA structure maps across mammalian cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE | Springer Nature Experiments [experiments.springernature.com]

- 6. scispace.com [scispace.com]

- 7. icSHAPE [illumina.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acryloyl-N'-(3-azidopropyl)indole (NAI-N3) Click Chemistry on RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Recommended NAI-N3 Concentrations for In Vivo Labeling

| Cell Type | This compound Concentration (mM) | Incubation Time (minutes) | Incubation Temperature (°C) | Expected Outcome | Reference |

| Mammalian cells (e.g., mESCs, Jurkat) | 100 | 15 | 37 | Robust RNA modification with minimal cytotoxicity. | [10] |

| Bacterial cells (e.g., E. coli) | 100 | 5 | 37 | Efficient RNA labeling. | [11] |

| Yeast cells | 100 | 15 | 30 | Effective RNA structure probing. | [11] |

| Insect cells | 100 | 15 | 25-30 | Successful RNA modification. | [11] |

Table 2: Reagents for Copper-Free Click Chemistry Biotinylation

| Reagent | Stock Concentration | Final Concentration | Purpose |

| DIBO-biotin | 10 mM in DMSO | 100 µM | Alkyne-containing biotin for click reaction with azide-modified RNA. |

| 5x Click Chemistry Buffer | 5x | 1x | Provides optimal pH and buffering for the click reaction. |

| RNase Inhibitor | 40 U/µL | 1 U/µL | Prevents RNA degradation during the reaction. |

Experimental Protocols

This protocol is adapted from the icSHAPE protocol and is intended for transcriptome-wide analysis of RNA secondary structure in mammalian cells.

Materials and Reagents

-

Cells: Mammalian cell line of interest

-

DMSO: (Dimethyl sulfoxide)

-

TRIzol Reagent: (e.g., Invitrogen)

-

Chloroform

-

Isopropanol

-

Ethanol (75%)

-

RNase-free water

-

DIBO-biotin: (e.g., Click Chemistry Tools, DBCO-Biotin)

-

5x Click Chemistry Buffer: (e.g., 500 mM HEPES pH 7.5, 500 mM NaCl)

-

RNase Inhibitor: (e.g., SUPERase·In, Invitrogen)

-

Streptavidin magnetic beads: (e.g., Dynabeads MyOne Streptavidin C1, Invitrogen)

-

Bead Binding Buffer: (e.g., 5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl)

-

Bead Wash Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 M NaCl)

-

RNA Fragmentation Buffer: (e.g., 10 mM ZnCl2 in 10 mM Tris-HCl pH 7.0)

-

Stop Buffer: (e.g., 50 mM EDTA)

-

Library preparation kit for sequencing

Step-by-Step Protocol

-

Cell Culture: Culture mammalian cells to approximately 80% confluency.

-

-

For the negative control, add an equivalent volume of DMSO to a separate plate of cells.

-

Incubate the cells for 15 minutes at 37°C.[10]

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate by adding TRIzol reagent and scraping the cells.

-

Part 2: RNA Isolation

-

Phase Separation: Add chloroform to the TRIzol lysate, vortex, and centrifuge to separate the aqueous and organic phases.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

-

RNA Wash: Wash the RNA pellet with 75% ethanol.

-

RNA Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

-

Quantification and Quality Control: Determine the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.

Part 3: Biotinylation via Copper-Free Click Chemistry

-

Reaction Setup: In an RNase-free tube, combine the following:

-

Total RNA (10-20 µg)

-

5x Click Chemistry Buffer (to a final concentration of 1x)

-

DIBO-biotin (to a final concentration of 100 µM)

-

RNase Inhibitor (to a final concentration of 1 U/µL)

-

RNase-free water to the final volume.

-

-

Incubation: Incubate the reaction for 2 hours at 37°C.

-

RNA Purification: Purify the biotinylated RNA using a suitable RNA cleanup kit or ethanol precipitation to remove unreacted DIBO-biotin.

Part 4: Enrichment of Labeled RNA

-

Bead Preparation: Wash streptavidin magnetic beads with Bead Wash Buffer and resuspend them in Bead Binding Buffer.

-

RNA Binding: Add the biotinylated RNA to the prepared beads and incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.

-

Washing: Wash the beads several times with Bead Wash Buffer to remove non-biotinylated RNA.

-

Elution (Optional): Elute the bound RNA from the beads if necessary for your downstream application, or proceed with on-bead enzymatic reactions.

Part 5: RNA Fragmentation and Library Preparation

-

RNA Fragmentation: Fragment the enriched RNA to the desired size (e.g., ~100 nucleotides) using a metal-based fragmentation buffer or enzymatic methods.[11]

-

Library Preparation: Proceed with a standard RNA sequencing library preparation protocol, which typically includes reverse transcription, adapter ligation, and PCR amplification.

Mandatory Visualization

Troubleshooting

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low RNA Yield after Isolation | Incomplete cell lysis. | Ensure complete cell lysis by vortexing thoroughly after adding TRIzol. |

| RNA degradation. | Use RNase-free reagents and consumables. Add RNase inhibitor to reactions. | |

| Low Biotinylation Efficiency | Inefficient click reaction. | Ensure DIBO-biotin is not degraded and use fresh stock. Optimize reaction time and temperature. |

| RNA degradation during the click reaction. | Add sufficient RNase inhibitor to the reaction mix. | |

| Low Yield after Streptavidin Enrichment | Inefficient biotinylation. | See "Low Biotinylation Efficiency" above. |

| Inefficient binding to streptavidin beads. | Ensure proper bead washing and binding buffer conditions. Do not use buffers containing biotin. | |

| Loss of beads during washing steps. | Be careful when aspirating supernatants during washing steps. Use a magnetic stand. | |

| Low Signal in Sequencing | Insufficient amount of starting RNA. | Start with a sufficient amount of high-quality total RNA. |

| Low labeling efficiency. | Optimize this compound concentration and incubation time. | |

| Inefficient enrichment. | See "Low Yield after Streptavidin Enrichment" above. | |

| PCR bias during library preparation. | Optimize PCR cycle number to avoid over-amplification. | |

| High Background Signal | Non-specific binding to streptavidin beads. | Increase the number and stringency of washing steps after RNA binding. |

| Contamination with non-biotinylated RNA. | Ensure complete removal of non-biotinylated RNA during the enrichment washes. |

Conclusion

References

- 1. [PDF] Comparison of SHAPE reagents for mapping RNA structures inside living cells | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. icSHAPE [illumina.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NAI-N3 icSHAPE Sequencing Library Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to compare in vivo and in vitro icSHAPE measurements allows for the identification of RNA-protein binding sites and the influence of the cellular environment on RNA structure.[1][7][11] This protocol has been successfully applied in various cell types, including mammalian, yeast, and bacterial cells.[1][5]

Experimental Workflow

References

- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE [escholarship.org]

- 3. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-techne.com [bio-techne.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | CAS 1612756-29-2 | Tocris Bioscience [tocris.com]

- 7. Structural imprints in vivo decode RNA regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. icSHAPE [illumina.com]

- 10. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encodeproject.org [encodeproject.org]

Application Notes and Protocols for Studying Viral RNA Structures in Host Cells using NAI-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAI-N3 and SHAPE-MaP

Key Applications

-

Mapping Viral RNA Secondary Structures: Elucidate the in-host-cell secondary structures of entire viral genomes, such as those of Influenza A virus and HIV.[5][6]

-

Identifying Functional RNA Motifs: Discover and validate novel, structurally conserved RNA elements that are essential for viral replication, packaging, and translation.[6][7]

-

Probing RNA-Protein Interactions: By comparing in-cell and in-vitro SHAPE reactivity profiles, researchers can identify regions of the viral RNA that are protected by protein binding.[4]

-

Drug Discovery and Target Validation: Identify structured RNA motifs that can be targeted by small molecule inhibitors to disrupt viral function.

Experimental Workflow Overview

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Cell Line | A549 (Human Lung Carcinoma) | [3] |

| Virus | Influenza A Virus (IAV) | [3] |

| This compound Concentration | 100 mM (final concentration) | [3] |

| Incubation Time | 10 minutes | [3] |

| Incubation Temperature | 37°C | [3] |

| Quenching Agent | 1 M DTT | [8] |

Table 2: Example SHAPE Reactivity Values for a Viral RNA Segment

| Nucleotide Position | SHAPE Reactivity (Normalized) | Structural Interpretation |

| 101 | 0.85 | Highly Flexible (Loop) |

| 102 | 0.92 | Highly Flexible (Loop) |

| 103 | 0.15 | Constrained (Stem) |

| 104 | 0.08 | Constrained (Stem) |

| 105 | 0.12 | Constrained (Stem) |

| 106 | 0.78 | Flexible (Bulge) |

Note: SHAPE reactivity values are typically normalized on a scale from 0 to >1.5, where higher values indicate greater nucleotide flexibility.

Detailed Experimental Protocols

Protocol 1: In-Cell RNA Modification with this compound

Materials:

-

Virus-infected host cells (e.g., A549 cells infected with Influenza A virus)

-

Phosphate-Buffered Saline (PBS), RNase-free

-

Cell culture medium

-

Dithiothreitol (DTT), 1 M in RNase-free water

Procedure:

-

Culture host cells to the desired confluency and infect with the virus of interest.

-

At the desired time post-infection, wash the cells twice with pre-warmed, RNase-free PBS.

-

Incubate the cells at 37°C for the desired time (e.g., 10 minutes).[3]

-

Incubate for 5 minutes at 37°C.

-

Immediately proceed to total RNA extraction.

Protocol 2: Total RNA Extraction and Biotinylation

Materials:

-

TRIzol reagent or equivalent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

DBCO-biotin (Dibenzocyclooctyne-biotin)

-

RNA purification columns/kits

Procedure:

-

Lyse the cells directly in the culture dish using TRIzol reagent, following the manufacturer's protocol.

-

Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess the quality and quantity of the extracted RNA.

-

Incubate the reaction at 37°C for 1.5 to 2 hours.

-

Purify the biotinylated RNA using an appropriate RNA clean-up kit to remove unreacted DBCO-biotin.

Protocol 3: Reverse Transcription with Mutational Profiling (SHAPE-MaP)

Materials:

-

Biotinylated total RNA

-

Gene-specific or random primers

-

Reverse transcriptase (e.g., SuperScript II, III, or IV)

-

5x Reverse Transcription Buffer (containing MgCl2)

-

MnCl2 solution (e.g., 250 mM)

-

dNTPs

-

DTT

-

RNase inhibitor

Procedure:

-

-

Biotinylated RNA (e.g., 1-3 µg)

-

Primer (e.g., 1 µL of 10 µM gene-specific primer or random hexamers)

-

dNTPs (to a final concentration of 0.5 mM)

-

-

Anneal the primer to the RNA by heating to 65°C for 5 minutes, followed by immediate placement on ice.

-

Add the following to the reaction:

-

5x Reverse Transcription Buffer

-

MnCl2 to a final concentration of 5-10 mM (this is crucial for promoting read-through and mutations).[3]

-

DTT

-

RNase inhibitor

-

Reverse transcriptase

-

-

Incubate the reaction at 42-55°C for 1-2 hours.

-

Purify the resulting cDNA using a suitable column or bead-based method.

Protocol 4: Library Preparation and Sequencing

The cDNA generated from the SHAPE-MaP reverse transcription is then used to prepare a library for high-throughput sequencing.

Procedure:

-

The cDNA can be amplified by PCR using primers that add the necessary sequencing adapters. For viral RNA, universal primers targeting conserved regions can be used.[3]

-

Purify the PCR products.

-

Quantify the library and assess its quality.

-

Perform high-throughput sequencing (e.g., on an Illumina platform).

Protocol 5: Data Analysis

The sequencing data is analyzed to calculate SHAPE reactivities and model the RNA secondary structure.

Procedure:

-

Process raw sequencing reads to remove adapters and filter for quality.

-

Align the reads to the viral reference genome.

-

Calculate the mutation rate at each position by dividing the number of mutations by the total read depth.

-

Normalize the resulting reactivity values.

-

Use the SHAPE reactivity data as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the viral RNA structure.

Signaling Pathways and Logical Relationships

References

- 1. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo secondary structural analysis of Influenza A virus genomic RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical and Functional Analysis of Viral RNA Genomes by SHAPE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mapping RNA-Protein Interaction Sites Using NAI-N3

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAI-N3 in RNA-Protein Interaction Mapping

Principle of the Method

The icSHAPE workflow, therefore, involves two parallel experiments:

Quantitative Data Summary

| Reagent | Signal-to-Noise Ratio (In Vivo) | Dynamic Range (In Vivo) | Notes |

| This compound | Highest | Greatest | Exhibits markedly greater signals with lower background compared to 1M7 in vivo.[1][2] |

| NAI | High | High | Similar performance to this compound, but lacks the azide handle for enrichment.[1][2] |

| FAI | Moderate | Moderate | Less reactive than NAI and this compound.[1] |

| 1M7 | Low to negligible | Low | Shows significantly lower signal-to-background ratios in vivo compared to acylimidazole reagents.[1] |

Experimental Protocols

Protocol 1: In Vivo RNA Structure Probing with this compound (icSHAPE)

Materials:

-

Cultured mammalian cells

-

Dimethyl sulfoxide (DMSO, molecular biology grade)

-

Phosphate-buffered saline (PBS), RNase-free

-

Cell culture medium

-

TRIzol reagent or other RNA extraction kit

-

DIBO-biotin for click chemistry

-

Streptavidin beads

-

Reverse transcription reagents

-

Primers for specific RNA targets or random primers for transcriptome-wide analysis

-

Library preparation kit for high-throughput sequencing

Procedure:

-

Cell Culture: Culture cells to approximately 80% confluency in a 10 cm plate.

-

-

For the negative control, add an equivalent volume of DMSO to a separate plate of cells.

-

Incubate the cells at 37°C for 5 minutes.[1]

-

RNA Extraction:

-

Immediately after incubation, place the plates on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate using TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.

-

-

Click Chemistry:

-

RNA Fragmentation and Enrichment:

-

Fragment the biotinylated RNA to an appropriate size for sequencing (typically ~150-250 nucleotides).

-

Enrich the biotin-labeled RNA fragments using streptavidin beads.

-

-

Reverse Transcription and Library Preparation:

-

Prepare sequencing libraries from the resulting cDNA.

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference transcriptome.

-

Calculate SHAPE reactivity scores for each nucleotide based on the frequency of reverse transcription stops or mutations at that position.

-

Protocol 2: Combining icSHAPE with RNA Immunoprecipitation (RIP) for Protein Identification

This protocol describes a method to identify the specific proteins that are bound to the RNA regions identified by icSHAPE.

Procedure:

-

Cell Lysis and Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the RNA-binding protein of interest.

-

Use protein A/G beads to pull down the antibody-protein-RNA complexes.

-

RNA Extraction and Analysis:

-

Extract the RNA from the immunoprecipitated complexes.

-

Proceed with click chemistry, enrichment, reverse transcription, and sequencing as described in Protocol 1 (steps 4-7).

-

-

Protein Identification (Optional):

-

Elute the protein-RNA complexes from the beads.

-

Separate the proteins by SDS-PAGE and identify the protein of interest by Western blotting or identify all interacting proteins by mass spectrometry.

-

Data Analysis Workflow

The analysis of icSHAPE data involves several computational steps to translate raw sequencing reads into meaningful RNA structure information and to identify protein footprints.

-

Read Trimming and Alignment: Raw sequencing reads are trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to a reference genome or transcriptome.

-

Identification of Protein Footprints: The in vivo and in vitro SHAPE reactivity profiles are compared. Regions that show a significant and consistent reduction in reactivity in the in vivo sample compared to the in vitro sample are identified as protein footprints, indicating RNA-protein interaction sites.

Applications in Drug Development

The ability to precisely map RNA-protein interaction sites has significant implications for drug development.

-

Target Validation: By identifying the specific RNA motifs that are recognized by disease-associated RBPs, researchers can validate these interactions as therapeutic targets.

-

Structure-Based Drug Design: Knowledge of the RNA structure at the protein binding site can inform the design of small molecules or antisense oligonucleotides that can modulate this interaction. These molecules could either disrupt a disease-causing interaction or stabilize a beneficial one.

Visualizations

References

Protocol for In Vitro Transcription and NAI-N3 Labeling of RNA for Structural Analysis in Drug Discovery

Introduction

The secondary and tertiary structure of RNA molecules are critical determinants of their function, playing pivotal roles in gene regulation, catalysis, and the pathogenesis of various diseases. Consequently, RNA has emerged as a compelling target for therapeutic intervention. Small molecules that can selectively bind to and modulate the structure and function of disease-associated RNAs represent a promising new class of drugs. To facilitate the discovery and development of such molecules, robust methods for characterizing RNA structure are essential.

Application in Drug Development

-

Identify Binding Sites: Changes in the reactivity of specific nucleotides upon ligand binding can pinpoint the small molecule's binding pocket on the RNA.

-

Characterize Structural Changes: Determine how a small molecule alters the conformational landscape of the target RNA, for instance, by stabilizing a particular structure or inducing a conformational switch.

-

Screen for RNA-Targeting Molecules: High-throughput SHAPE-based screening can be employed to identify novel small molecules that interact with a specific RNA target from large compound libraries.[1][2][3]

-

Validate Drug-Target Engagement: Confirm that a drug candidate directly engages with its intended RNA target within a complex biological sample.

This information is critical for understanding the mechanism of action of RNA-targeting drugs and for guiding lead optimization efforts to improve potency and selectivity.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the described protocols.

Table 1: Comparison of Typical RNA Yields from Commercial In Vitro Transcription Kits.

| Kit Name | Manufacturer | Typical RNA Yield (µg per 20 µL reaction) | Reference |

| MEGAscript™ T7 Transcription Kit | Thermo Fisher Scientific | Up to 180 | [4] |

| RiboMAX™ Large Scale RNA Production System | Promega | 2,000 - 5,000 (per 1 mL reaction) | [] |

| HiScribe™ T7 High Yield RNA Synthesis Kit | New England Biolabs | ~150 | [6] |

| mMESSAGE mMACHINE™ T7 Transcription Kit | Thermo Fisher Scientific | >100 | [4] |

Yields are highly dependent on the specific template and reaction conditions.

| Parameter | Method | Estimated Efficiency | Notes | Reference |

| NAI-N3 Labeling | SHAPE-MaP | Varies; sufficient for downstream analysis | Labeling is intentionally substoichiometric to ensure on average one modification per RNA molecule for accurate structural probing. | [7][8] |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Click Chemistry | >90% | Highly efficient ligation of an alkyne-containing molecule to the azide-modified RNA. | [9] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Click Chemistry | Nearly 100% | Copper-free click chemistry, ideal for biological systems. | [10] |

Experimental Protocols

Part 1: In Vitro Transcription (IVT)

This protocol describes the synthesis of RNA from a linearized DNA template using T7 RNA polymerase.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the target RNA sequence (1 µg)

-

Nuclease-free water

-

10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

-

100 mM ATP, CTP, GTP, UTP solutions

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

RNase Inhibitor (e.g., 40 U/µL)

-

DNase I, RNase-free (e.g., 1 U/µL)

-

RNA purification kit (e.g., spin column-based) or reagents for phenol:chloroform extraction and ethanol precipitation.[11][12]

Procedure:

-

Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.[13]

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10X Transcription Buffer

-

2 µL of 100 mM ATP

-